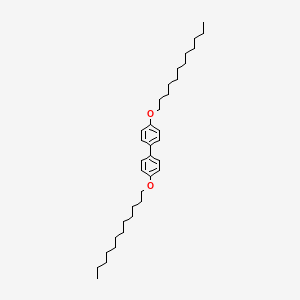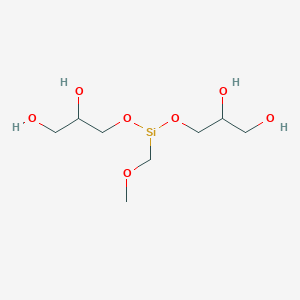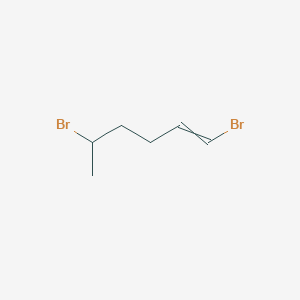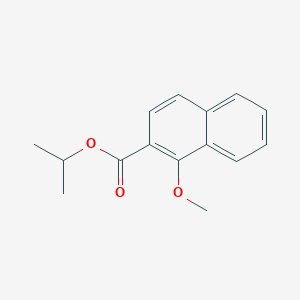![molecular formula C13H13NO2S B14280598 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 160579-90-8](/img/structure/B14280598.png)
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is a heterocyclic compound that features a thiazolidinedione core structure. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antidiabetic drugs due to its ability to activate peroxisome proliferator-activated receptors (PPARs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with an appropriate aldehyde, such as 4-isopropylbenzaldehyde, in the presence of a base like piperidine in ethanol . The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For instance, microwave irradiation and ultrasound-promoted reactions have been employed to enhance reaction rates and yields while minimizing the use of hazardous solvents .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antioxidant agent.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- involves the activation of PPARγ receptors, which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels. Additionally, it exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligase enzymes and scavenging reactive oxygen species (ROS).
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- Thiazolidine-2,4-dione
- 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is unique due to its specific structural features, such as the presence of the isopropyl group, which enhances its binding affinity to PPARγ receptors and improves its pharmacological profile .
Propiedades
Número CAS |
160579-90-8 |
|---|---|
Fórmula molecular |
C13H13NO2S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H13NO2S/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16) |
Clave InChI |
GXIDNNRIWNVXTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)




![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)


